molecular formula C18H13N3O2 B1417599 4-Hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile CAS No. 338982-08-4

4-Hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

Cat. No. B1417599
CAS RN: 338982-08-4
M. Wt: 303.3 g/mol
InChI Key: MNNMAWAAVPQIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile, also known as 4-HPP, is an organic compound belonging to the pyrimidine family. It is a white solid that has been used in a variety of scientific applications, including medicinal chemistry, organic synthesis, and drug discovery. 4-HPP is a versatile compound that can be used to synthesize a variety of compounds, including drugs, and has been studied for its potential therapeutic applications. This article will discuss the synthesis method of 4-HPP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Anticancer Applications

4-Hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile and its derivatives have been explored for their potential anticancer properties. A study conducted by Tiwari et al. (2016) focused on the synthesis of novel pyrimidine derivatives, including compounds with a 3-hydroxy-4-methoxyphenyl substituent. These compounds exhibited significant in-vitro anticancer activities against various human tumor cell lines, such as MCF-7, K562, HeLa, and PC-3 cancer cells. The study also included docking studies and ADME property analysis, indicating good drug-like properties (Tiwari et al., 2016).

Anticonvulsant Applications

Research by Shaquiquzzaman et al. (2012) synthesized a series of pyrimidine-5-carbonitrile derivatives, which were evaluated for their anticonvulsant effects. The study found certain compounds, including derivatives of 4-hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile, to be highly active in preventing seizure spread at low doses. This indicates a potential application in the treatment of convulsions or epilepsy-related disorders (Shaquiquzzaman et al., 2012).

Antifungal Activity

A study by Hanafy (2011) explored the synthesis of new pyrido[2,3-d]pyrimidines from derivatives of 4-hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile. This research highlighted significant antifungal activities in some of the synthesized compounds, suggesting potential use in the development of new antifungal agents (Hanafy, 2011).

Liquid Crystal Properties

Mikhaleva (2003) conducted a study on the liquid crystal properties of certain pyrimidine derivatives, including those related to 4-hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile. The research found that compounds with certain substituents exhibited nematic or smectic liquid crystal properties, which could have implications for materials science and display technology applications (Mikhaleva, 2003).

properties

IUPAC Name

4-(3-methoxyphenyl)-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-23-14-9-5-8-13(10-14)16-15(11-19)18(22)21-17(20-16)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNMAWAAVPQIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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